molecular formula C9H15N3OS B8766736 6-tert-Butyl-4-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 62036-60-6

6-tert-Butyl-4-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B8766736
M. Wt: 213.30 g/mol
InChI Key: VBTUAVIKAKCNHZ-UHFFFAOYSA-N
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Patent
US04447258

Procedure details

30 ml of 3-benzyl-4-hydroxy-biphenyl polyglycol ether, as an emulsifier, and 5,690 g (28.6 mol) of 6-tert.-butyl-4-methyl-5-oxo-3-thioxo-tetrahydro-1,2,4-(2H,4H)-triazine were added to a solution of 1,145 g of NaOH in 57 liters of water. 4,302 g (30.3 mol) of methyl iodide were added dropwise (or 2,900 g of methyl bromide were passed in) and the mixture was subsequently stirred until the slightly exothermic reaction had ended and the pH value had reached 7-8. After filtering off the product, washing it with water and drying it at 50° C., 5,810 g (95% of theory) of the compound (IIa) of melting point 90°-100° C. were obtained. The crude product was sufficiently pure for further reaction. A sample recrystallised from methanol or petroleum ether melted at 104°-105° C.
[Compound]
Name
3-benzyl-4-hydroxy-biphenyl polyglycol ether
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-tert.-butyl-4-methyl-5-oxo-3-thioxo-tetrahydro-1,2,4-(2H,4H)-triazine
Quantity
28.6 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57 L
Type
solvent
Reaction Step One
Quantity
30.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[NH:10][NH:9][C:8](=[S:11])[N:7]([CH3:12])[C:6]1=[O:13])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH3:16]I.CBr>O>[C:1]([C:5]1[C:6](=[O:13])[N:7]([CH3:12])[C:8]([S:11][CH3:16])=[N:9][N:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
3-benzyl-4-hydroxy-biphenyl polyglycol ether
Quantity
30 mL
Type
reactant
Smiles
Name
6-tert.-butyl-4-methyl-5-oxo-3-thioxo-tetrahydro-1,2,4-(2H,4H)-triazine
Quantity
28.6 mol
Type
reactant
Smiles
C(C)(C)(C)C1C(N(C(NN1)=S)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
57 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
30.3 mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CBr
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred until the slightly exothermic reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the product
WASH
Type
WASH
Details
washing it with water
CUSTOM
Type
CUSTOM
Details
drying it at 50° C.
CUSTOM
Type
CUSTOM
Details
5,810 g (95% of theory) of the compound (IIa) of melting point 90°-100° C. were obtained
CUSTOM
Type
CUSTOM
Details
A sample recrystallised from methanol or petroleum ether melted at 104°-105° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C(N(C(=NN1)SC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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